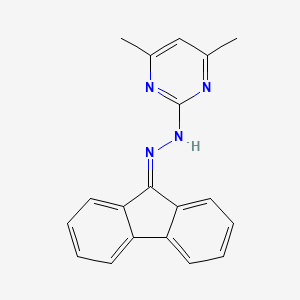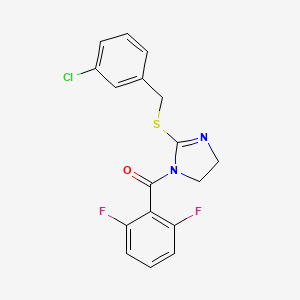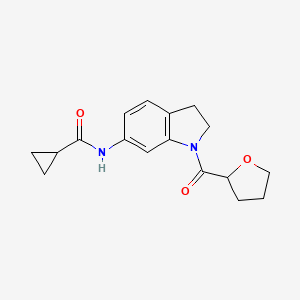
N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide is a complex organic compound that features a unique combination of a tetrahydrofuran ring, an indole moiety, and a cyclopropane carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide typically involves multiple steps:
-
Formation of the Tetrahydrofuran-2-carbonyl Intermediate
Starting Material: Tetrahydrofuran (THF)
Reagents: Acyl chloride or anhydride
Conditions: The reaction is usually carried out under anhydrous conditions with a base such as triethylamine to neutralize the generated acid.
-
Synthesis of the Indolin-6-yl Intermediate
Starting Material: Indole or indoline derivatives
Reagents: Electrophilic reagents such as acyl chlorides or anhydrides
Conditions: The reaction is typically performed in the presence of a Lewis acid catalyst like aluminum chloride.
-
Coupling of Intermediates
Reagents: The tetrahydrofuran-2-carbonyl intermediate and the indolin-6-yl intermediate
Conditions: Coupling reactions are often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
-
Formation of the Cyclopropanecarboxamide Group
Reagents: Cyclopropanecarboxylic acid or its derivatives
Conditions: The final step involves the formation of the amide bond, typically using coupling agents like DCC (dicyclohexylcarbodiimide) and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out under acidic or basic conditions.
Products: Oxidation of the indole moiety can lead to the formation of oxindole derivatives.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Usually performed under anhydrous conditions.
Products: Reduction can lead to the formation of tetrahydroindole derivatives.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Often carried out in the presence of a base.
Products: Substitution reactions can modify the functional groups attached to the indole or tetrahydrofuran rings.
科学研究应用
Chemistry
In organic synthesis, N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The indole moiety is known for its presence in many natural products with biological activity, suggesting that derivatives of this compound could exhibit interesting pharmacological properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Compounds containing indole and tetrahydrofuran rings have been studied for their anticancer, antiviral, and anti-inflammatory activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.
作用机制
The mechanism of action of N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes, receptors, or nucleic acids. The indole moiety, for example, is known to bind to multiple receptors and enzymes, potentially modulating their activity.
相似化合物的比较
Similar Compounds
-
N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide
- Similar structure but with an acetamide group instead of a cyclopropanecarboxamide group.
- May exhibit different reactivity and biological activity due to the smaller size of the acetamide group.
-
N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide
- Contains a benzamide group, which could influence its interaction with biological targets and its physical properties.
-
N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)propionamide
- Features a propionamide group, potentially altering its solubility and reactivity compared to the cyclopropanecarboxamide derivative.
Uniqueness
The uniqueness of N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide lies in its combination of structural elements. The presence of the cyclopropane ring can impart rigidity and influence the compound’s three-dimensional shape, potentially affecting its interaction with biological targets and its overall reactivity.
属性
IUPAC Name |
N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c20-16(12-3-4-12)18-13-6-5-11-7-8-19(14(11)10-13)17(21)15-2-1-9-22-15/h5-6,10,12,15H,1-4,7-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAGBBRRGDEFQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
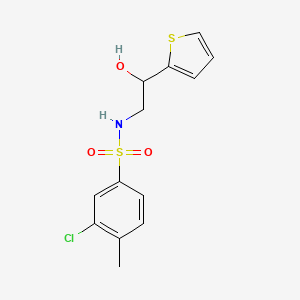
![[1-(difluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B3011046.png)
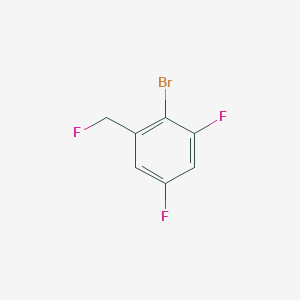
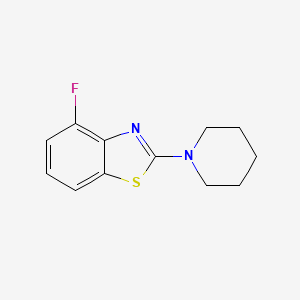
![N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3011050.png)
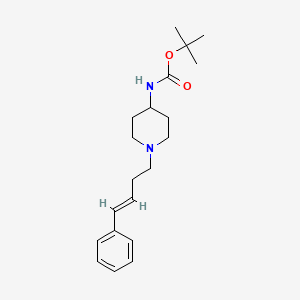
![4-{[(2,5-Dioxopyrrolidine-1-yl)carbonyloxy]aminobenzoic acid](/img/structure/B3011053.png)
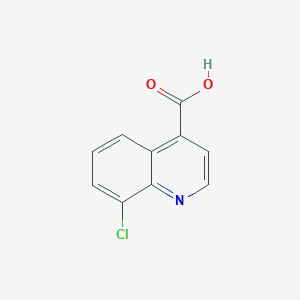
![4-((1H-imidazol-1-yl)methyl)-N-([2,3'-bipyridin]-3-ylmethyl)benzamide](/img/structure/B3011056.png)
![8-(2-Furylmethyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B3011057.png)
![4-Aminopyrimido[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B3011059.png)
![ethyl 4-{4-[(2,4-difluorophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate](/img/structure/B3011060.png)
